

Synthesis and Discovery of 1,1-Diphenylethylene: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Diphenylethylene

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Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of **1,1-diphenylethylene**, a valuable building block in organic synthesis and polymer chemistry. The document details the historical context of its discovery and elaborates on the primary synthetic methodologies, with a focus on the Grignard reaction followed by acid-catalyzed dehydration and the Wittig reaction. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a practical resource for laboratory and development settings.

Introduction

1,1-Diphenylethylene, also known as 1,1-diphenylethene, is an organic compound with the formula $(\text{C}_6\text{H}_5)_2\text{C}=\text{CH}_2$. It is a colorless to pale yellow liquid at room temperature and serves as a key intermediate in various chemical transformations. Its unique structure, featuring a geminal diaryl substitution on an alkene, prevents it from undergoing homopolymerization, a property that has been exploited in controlled radical polymerization processes.^[1] This guide explores the principal methods for its synthesis, providing detailed procedural information and relevant chemical data.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **1,1-diphenylethylene** is provided below for reference and characterization purposes.

Table 1: Physicochemical Properties of **1,1-Diphenylethylene**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂	--INVALID-LINK--
Molecular Weight	180.25 g/mol	--INVALID-LINK--
Melting Point	8.2 °C	--INVALID-LINK--
Boiling Point	277 °C	Wikipedia
Density	1.021 g/mL at 25 °C	--INVALID-LINK--
Refractive Index (n ²⁰ /D)	1.608	--INVALID-LINK--

Table 2: Spectroscopic Data of **1,1-Diphenylethylene**

Spectroscopy	Data	Reference
¹ H NMR	Chemical shifts (ppm): 7.20-7.40 (m, 10H, Ar-H), 5.45 (s, 2H, =CH ₂)	--INVALID-LINK--
¹³ C NMR	Chemical shifts (ppm): 150.2, 141.5, 128.3, 127.8, 127.3, 114.3	--INVALID-LINK--
IR (Infrared)	Characteristic peaks (cm ⁻¹): 3080, 3050, 1610, 1490, 1445, 900, 760, 695	--INVALID-LINK--
MS (Mass Spec)	m/z: 180 (M ⁺), 165, 102, 89, 77	--INVALID-LINK--

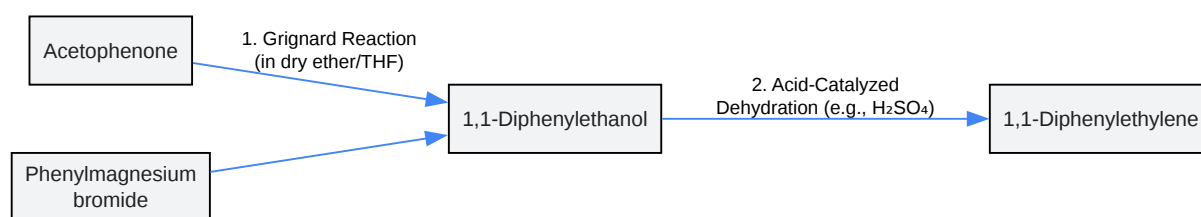
Synthetic Methodologies

The synthesis of **1,1-diphenylethylene** is most commonly achieved through two robust and well-established methods: the Grignard reaction followed by dehydration, and the Wittig reaction.

Grignard Reaction and Subsequent Dehydration

This two-step method is a classic and frequently utilized approach in undergraduate and research laboratories. It involves the nucleophilic addition of a phenyl Grignard reagent to a ketone, followed by the acid-catalyzed elimination of water.

The overall synthetic scheme involves the reaction of phenylmagnesium bromide with acetophenone to form the intermediate, 1,1-diphenylethanol. This alcohol is then dehydrated using a strong acid to yield the final product, **1,1-diphenylethylene**.



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Caption: Grignard synthesis pathway for **1,1-diphenylethylene**.

Materials:

- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether or THF
- Acetophenone
- Concentrated Sulfuric Acid
- Saturated aqueous ammonium chloride solution

- Anhydrous sodium sulfate
- Hexane
- Dichloromethane

Procedure:

Step 1: Preparation of Phenylmagnesium Bromide

- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).
- Add a small amount of anhydrous diethyl ether to just cover the magnesium.
- Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
- Add a small portion of the bromobenzene solution to the flask. The reaction should initiate, indicated by cloudiness and gentle refluxing. If the reaction does not start, gentle warming may be applied.
- Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 2: Grignard Reaction with Acetophenone

- Cool the Grignard reagent solution to 0 °C in an ice bath.
- Add a solution of acetophenone (0.9 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

Step 3: Work-up and Formation of 1,1-Diphenylethanol

- Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain crude 1,1-diphenylethanol as an oil.

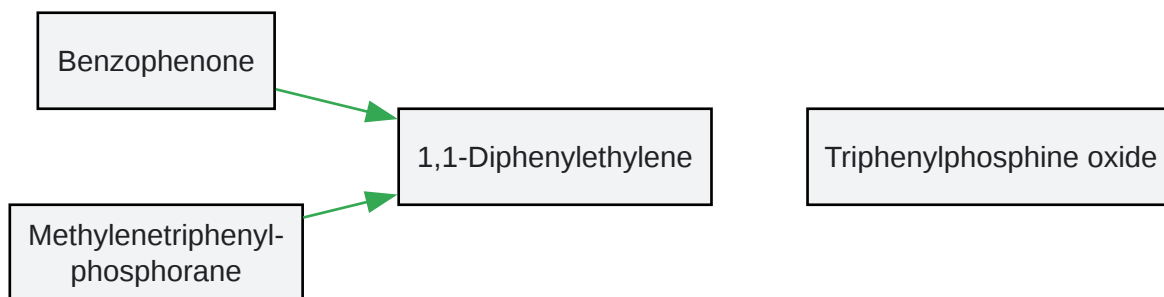
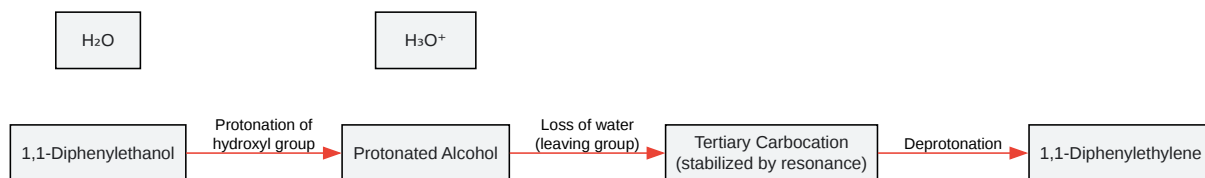
Step 4: Dehydration to **1,1-Diphenylethylene**

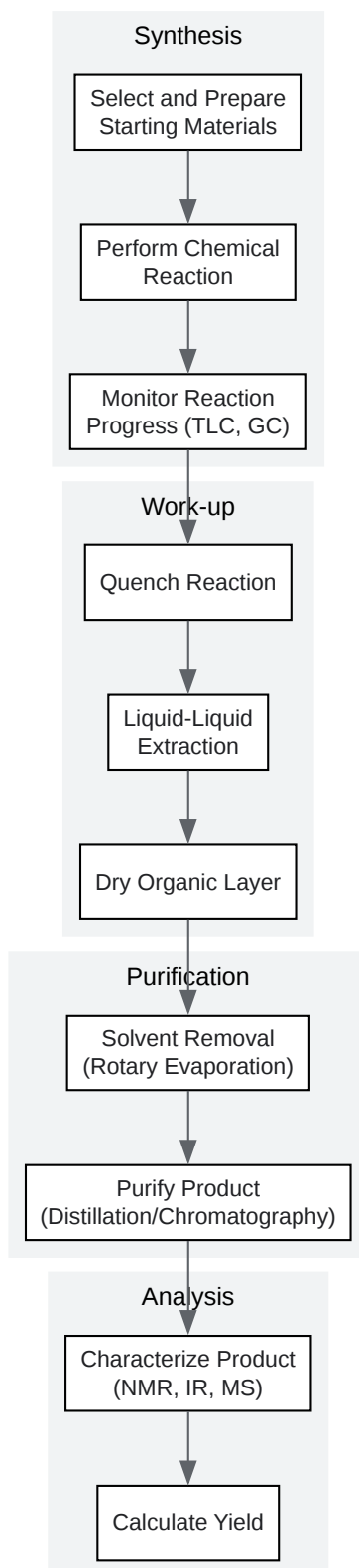
- To the crude 1,1-diphenylethanol, add a mixture of concentrated sulfuric acid and glacial acetic acid (e.g., a 1:4 v/v ratio).
- Heat the mixture with stirring (e.g., reflux or heat to 100 °C) for 1 hour.
- Cool the reaction mixture and pour it into a beaker of ice water.
- Extract the product with diethyl ether or a suitable organic solvent.
- Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Step 5: Purification

- The crude **1,1-diphenylethylene** can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and dichloromethane.^[2]

The acid-catalyzed dehydration of 1,1-diphenylethanol proceeds through an E1 mechanism involving a stable tertiary carbocation intermediate.





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References

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